1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of a newly synthesized compound, namely (3-hydroxy-4-methoxyphenyl) (pyrrolidin-1-yl)methanone, which belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives, has been elucidated .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 1-[(3-Methylphenyl)carbonyl]piperidin-4-one has been used in research .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1-Piperidinepropanoic acid, 4- (methoxycarbonyl)-4- [ (1-oxopropyl)phenylamino]- has a molecular weight of 362.420 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of similar compounds have been discussed. For instance, pyrazinamide, an important first-line drug used in shortening TB therapy, has been the subject of research for the development of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Properties
IUPAC Name |
1-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-3-2-4-15(11-13)16-12-22-23-17(16)14-5-9-24(10-6-14)19(26)20(7-8-20)18(21)25/h2-4,11-12,14H,5-10H2,1H3,(H2,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEZEUFBWLLIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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